molecular formula C26H23NO6S B5318881 ethyl {(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

ethyl {(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B5318881
M. Wt: 477.5 g/mol
InChI Key: REVMNBLKNVYJHK-OEAKJJBVSA-N
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Description

Ethyl {(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl {(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, often under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products depending on the substituent introduced.

Scientific Research Applications

Ethyl {(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl {(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6S/c1-3-32-24(28)15-27-25(29)23(34-26(27)30)14-17-11-12-21(22(13-17)31-2)33-16-19-9-6-8-18-7-4-5-10-20(18)19/h4-14H,3,15-16H2,1-2H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVMNBLKNVYJHK-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC4=CC=CC=C43)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC4=CC=CC=C43)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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